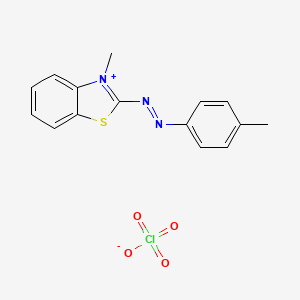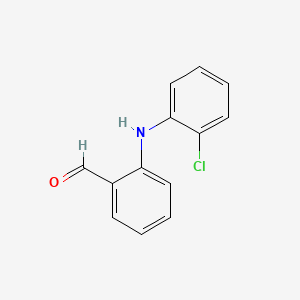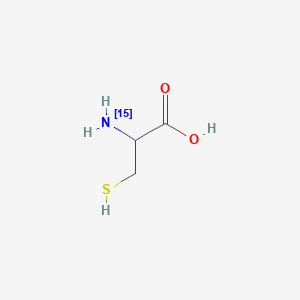
(2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triphenylphosphonium group, which is known for its ability to facilitate various chemical reactions and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide typically involves the reaction of triphenylphosphine with an ethoxy-oxoethyl compound under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of contamination and side reactions.
化学反応の分析
Types of Reactions
(2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxo derivatives, while reduction reactions may produce various reduced forms of the compound.
科学的研究の応用
(2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, particularly those involving phosphonium intermediates.
Biology: It is employed in studies of cellular processes and interactions due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
作用機序
The mechanism of action of (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide involves its interaction with various molecular targets and pathways. The triphenylphosphonium group is known to facilitate the formation of reactive intermediates, which can then participate in further chemical reactions. This property makes the compound useful in a variety of applications, from organic synthesis to biological studies.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A related compound that also contains a triphenylphosphonium group but lacks the ethoxy-oxoethyl moiety.
Ethoxy-oxoethyl compounds: Compounds that contain the ethoxy-oxoethyl group but do not have the triphenylphosphonium group.
Uniqueness
(2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide is unique due to the combination of the triphenylphosphonium and ethoxy-oxoethyl groups, which confer distinct chemical properties and reactivity. This combination allows the compound to participate in a wider range of chemical reactions and applications compared to its individual components.
特性
CAS番号 |
109376-35-4 |
|---|---|
分子式 |
C22H23BrO2P+ |
分子量 |
432.3 g/mol |
IUPAC名 |
(2-ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C22H22O2P.BrH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/i18+1,22+1; |
InChIキー |
VJVZPTPOYCJFNI-WWPGYFPTSA-N |
SMILES |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
異性体SMILES |
CCO[13C](=O)[13CH2][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
正規SMILES |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
同義語 |
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium-13C2 Bromide; (Carbethoxymethyl)triphenylphosphonium-13C2 Bromide; Carboethoxymethyltriphenylphosphonium-13C2 Bromide; Ethoxycarbonylmethyltriphenylphosphonium-13C2 Bromide; NSC 60450-13C2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)
![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)
![(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B579974.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)

![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate](/img/structure/B579979.png)

![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)
![[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate](/img/structure/B579984.png)

![9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)
![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)

